molecular formula C24H33N5O4 B2609095 8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899997-27-4

8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2609095
CAS No.: 899997-27-4
M. Wt: 455.559
InChI Key: UPWJEXQBLZOHBU-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a structurally complex purine-dione derivative with the molecular formula C₂₄H₃₃N₅O₄ and an average molecular mass of 455.559 g/mol (monoisotopic mass: 455.253255) . Its IUPAC name reflects key substituents:

  • Azepan-1-yl group: A seven-membered cyclic amine at position 8 of the purine core.
  • 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl chain: A phenoxy-substituted hydroxypropyl group at position 7, featuring methyl groups at the 3- and 4-positions of the aromatic ring.
  • 1,3-Dimethylpurine-dione backbone: Methyl groups at positions 1 and 3 of the purine ring, with dione moieties at positions 2 and 6.

Its stereochemistry remains undefined (0 of 1 defined stereocenters) , which may influence biological activity and synthetic optimization.

Properties

IUPAC Name

8-(azepan-1-yl)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-16-9-10-19(13-17(16)2)33-15-18(30)14-29-20-21(26(3)24(32)27(4)22(20)31)25-23(29)28-11-7-5-6-8-12-28/h9-10,13,18,30H,5-8,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWJEXQBLZOHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the purine class of molecules, characterized by a complex structure that includes an azepane ring and a dimethylphenoxy group. Its molecular formula is C₁₈H₂₃N₅O₃, and it has a molecular weight of approximately 357.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₃N₅O₃
Molecular Weight357.41 g/mol
Functional GroupsPurine, Azepane, Dimethylphenoxy

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available purine derivatives. The synthetic pathway may include:

  • Formation of the azepane ring.
  • Introduction of the dimethylphenoxy group.
  • Functionalization at the purine core.

These steps can be optimized for yield and purity using various organic synthesis techniques such as microwave-assisted synthesis or solvent-free conditions.

Antioxidant Properties

Research indicates that compounds similar to 8-(azepan-1-yl)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases.

Anticancer Activity

In vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results demonstrated a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-715.2
HT-2912.8

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties. Animal models have shown improvements in cognitive function following treatment with this compound, potentially linked to its ability to modulate neurotransmitter systems.

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of related purine derivatives. The findings indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in neuronal cells.

Case Study 2: Cancer Cell Inhibition

In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered as part of a combination therapy. Preliminary results showed enhanced efficacy compared to standard treatments alone, leading to further investigations into its mechanism of action.

Comparison with Similar Compounds

Azepane vs. Smaller Cyclic Amines

The azepan-1-yl group (7-membered ring) at position 8 distinguishes the target compound from analogs with smaller cyclic amines (e.g., piperidinyl in ’s pyrimidine-dione derivative). Larger rings may enhance binding to G protein-coupled receptors (GPCRs) due to increased flexibility and van der Waals interactions .

Phenoxy Substitutions

  • 3,4-Dimethylphenoxy (Target Compound): The electron-donating methyl groups may enhance metabolic stability and lipophilicity compared to unsubstituted phenoxy analogs.
  • 4-Chlorophenoxy (): Chlorine’s electronegativity could increase membrane permeability but may introduce toxicity risks.

Purine Core Modifications

  • Proxyphylline () : Lacks the azepane and complex side chains, resulting in simpler pharmacokinetics and bronchodilator effects via phosphodiesterase inhibition.
  • TC227 () : The hydrazinyl group at position 8 enables chelation with metal ions in parasitic enzymes, highlighting the role of substituents in target specificity .

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